2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzophenone with appropriate aldehydes or ketones under basic or acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound can modulate the activity of certain receptors and ion channels, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a methyl group.
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one: Similar structure but with a hydroxyphenyl group instead of a hydroxyphenyl group.
Uniqueness
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both hydroxyphenyl and methylphenyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H18N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O2/c1-16-10-13-18(14-11-16)25-22(15-12-17-6-2-5-9-21(17)26)24-20-8-4-3-7-19(20)23(25)27/h2-15,26H,1H3/b15-12+ |
InChI Key |
UBCQAOPWTHLHLJ-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.